molecular formula C7H4BrClO2 B2608776 2-Bromo-4-chloro-5-hydroxybenzaldehyde CAS No. 2092689-21-7

2-Bromo-4-chloro-5-hydroxybenzaldehyde

Cat. No.: B2608776
CAS No.: 2092689-21-7
M. Wt: 235.46
InChI Key: HTXLIBWANWNYOX-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-hydroxybenzaldehyde (molecular formula C₇H₄BrClO₂, molecular weight 235.46 g/mol) is a halogenated benzaldehyde derivative featuring bromine (Br) at position 2, chlorine (Cl) at position 4, and a hydroxyl (-OH) group at position 5. This compound belongs to a class of aromatic aldehydes with applications in organic synthesis, pharmaceuticals, and materials science. Its structure combines electron-withdrawing halogen substituents and a polar hydroxyl group, influencing its reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

2-bromo-4-chloro-5-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXLIBWANWNYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092689-21-7
Record name 2-bromo-4-chloro-5-hydroxybenzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-chloro-5-hydroxybenzaldehyde can be synthesized through various methods. One common approach involves the bromination and chlorination of hydroxybenzaldehyde derivatives. For instance, starting with 4-hydroxybenzaldehyde, bromination and chlorination reactions can be carried out under controlled conditions to introduce the bromine and chlorine atoms at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes typically include the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods may vary depending on the scale of production and the desired application .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-chloro-5-hydroxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-hydroxybenzaldehyde depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, chlorine, and hydroxyl groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Analogs and Substituted Derivatives

Key analogs of 2-bromo-4-chloro-5-hydroxybenzaldehyde include compounds with variations in substituent positions, functional groups, or halogens. These differences significantly alter physicochemical properties and reactivity.

Table 1: Comparison of Structural Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups Key Properties
This compound C₇H₄BrClO₂ 235.46 Br (2), Cl (4), -OH (5) Aldehyde, -OH High polarity, H-bond donor
5-Bromo-2-chloro-4-hydroxybenzaldehyde C₇H₄BrClO₂ 235.46 Br (5), Cl (2), -OH (4) Aldehyde, -OH Similar polarity; altered H-bond network
2-Bromo-5-chloro-4-fluorobenzaldehyde C₇H₃BrClFO 237.45 Br (2), Cl (5), F (4) Aldehyde, F Lower H-bond capacity; enhanced lipophilicity
2-Amino-5-bromo-4-chloro-benzaldehyde C₇H₅BrClNO 242.48 Br (5), Cl (4), -NH₂ (2) Aldehyde, -NH₂ Basic character; increased reactivity

Impact of Substituent Positions and Functional Groups

Hydroxyl (-OH) vs. Amino (-NH₂): The hydroxyl group in this compound enhances solubility in polar solvents (e.g., water, methanol) via hydrogen bonding. In contrast, the amino group in 2-amino-5-bromo-4-chloro-benzaldehyde introduces basicity, making it reactive in nucleophilic substitutions or coupling reactions .

Halogen Substitution Patterns:

  • Bromine at position 2 (as in the target compound) creates a stronger electron-withdrawing effect compared to bromine at position 5 (as in 5-bromo-2-chloro-4-hydroxybenzaldehyde). This alters the aldehyde group’s electrophilicity and regioselectivity in reactions like nucleophilic aromatic substitution .

Fluorine vs. Hydroxyl:

  • Replacing the hydroxyl group with fluorine (as in 2-bromo-5-chloro-4-fluorobenzaldehyde) reduces hydrogen-bonding capacity and increases lipophilicity (logP ~2.3 vs. ~1.5 for hydroxyl analogs), favoring membrane permeability in pharmaceutical contexts .

Biological Activity

2-Bromo-4-chloro-5-hydroxybenzaldehyde (C7H4BrClO2) is an organic compound with significant implications in medicinal chemistry and biological research. This compound is characterized by the presence of both bromine and chlorine substituents on the aromatic ring, which contribute to its unique biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.

  • Molecular Formula : C7H4BrClO2
  • Molecular Weight : 219.46 g/mol
  • Density : 1.7 g/cm³
  • Boiling Point : 256.2 °C
  • Melting Point : 50-54 °C

The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain enzymes, which can lead to therapeutic effects in conditions such as cancer and bacterial infections.
  • Antimicrobial Properties : Its structure allows it to penetrate bacterial membranes, disrupting cellular processes and exhibiting antimicrobial activity.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. Below is a summary table of its Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics:

PathogenMIC (µg/mL)Standard AntibioticMIC (µg/mL)
Staphylococcus aureus15.62Penicillin G0.24
Escherichia coli31.62Ciprofloxacin0.98
Candida albicans7.81Fluconazole0.98

Case Studies and Research Findings

  • Antitubercular Activity : A study evaluated the antitubercular activity of various halogenated benzaldehydes, including this compound. It was found to exhibit promising activity against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment .
  • Synthesis of PDE4 Inhibitors : This compound has been utilized as an intermediate in the synthesis of phosphodiesterase type 4 (PDE4) inhibitors, which are being investigated for their role in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic studies indicate that the compound is metabolized effectively, with a moderate half-life that supports its potential use in therapeutic formulations .

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